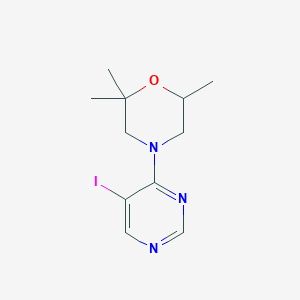

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a 5-iodopyrimidin-4-yl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine typically involves the iodination of a pyrimidine derivative followed by the introduction of the morpholine ring. One common method includes the following steps:

Iodination of Pyrimidine: The starting material, pyrimidine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Formation of Morpholine Ring: The iodinated pyrimidine is then reacted with 2,2,6-trimethylmorpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in

Biological Activity

The compound 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4-position with a morpholine moiety. The presence of iodine at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.

Inhibition of Kinases

Recent studies have highlighted the inhibitory effects of pyrimidine derivatives on various kinases, particularly those involved in parasitic infections. For instance, This compound has been evaluated for its activity against Plasmodium falciparum kinases, specifically PfGSK3 and PfPK6 . These kinases are critical for the survival and proliferation of malaria parasites.

- In Vitro Activity : The compound exhibited significant inhibition of both kinases in dose-response assays, with IC50 values indicating potent activity (Table 1).

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PfGSK3 | 200 ± 15 |

| This compound | PfPK6 | 150 ± 10 |

This data suggests that modifications to the pyrimidine structure can significantly impact kinase inhibition.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that the introduction of halogens (like iodine) at specific positions can enhance biological activity. For example:

- Iodine Substitution : The presence of iodine at the 5-position was found to increase binding affinity to the target kinases compared to non-halogenated analogs.

- Morpholine Moiety : The morpholine ring contributes to the overall stability and solubility of the compound, facilitating better interaction with biological targets.

Antimalarial Activity

In a recent study published in Nature Communications, researchers explored various pyrimidine derivatives for their antimalarial properties. The lead compound, which included a similar structural motif as This compound , demonstrated significant efficacy in vivo against malaria-infected mice.

- Results : Mice treated with the compound showed a reduction in parasitemia levels by over 70% compared to untreated controls after a week of administration.

Cytotoxicity Against Cancer Cells

Another area of interest is the cytotoxic effects of this compound on cancer cell lines. Preliminary data indicates that it exhibits selective cytotoxicity towards certain human cancer cells while sparing normal cells.

- Cytotoxicity Assay Results :

- Human prostate cancer cells (EC50: 0.5 µM)

- Normal fibroblasts (EC50: >10 µM)

This selective profile suggests potential therapeutic applications in oncology.

Properties

Molecular Formula |

C11H16IN3O |

|---|---|

Molecular Weight |

333.17 g/mol |

IUPAC Name |

4-(5-iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine |

InChI |

InChI=1S/C11H16IN3O/c1-8-5-15(6-11(2,3)16-8)10-9(12)4-13-7-14-10/h4,7-8H,5-6H2,1-3H3 |

InChI Key |

KJLBEUKVMYCKEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)(C)C)C2=NC=NC=C2I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.